P18IN005 HCl
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Overview
Description
Preparation Methods
The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using preparative liquid chromatography to isolate and purify the compound .
Chemical Reactions Analysis
P18IN005 HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
P18IN005 HCl has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the behavior of different functional groups.
Biology: It serves as a tool to investigate the role of the p18 protein in cellular processes, including cell cycle regulation and apoptosis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in cancer research, where it may inhibit the growth of cancer cells by targeting the p18 protein
Mechanism of Action
P18IN005 HCl exerts its effects by inhibiting the p18 protein, which plays a crucial role in regulating the cell cycle. The compound binds to the p18 protein, preventing it from interacting with other cellular components and thereby disrupting its function. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
P18IN005 HCl can be compared with other inhibitors of the p18 protein, such as p18SMI-21 and p18SMI-41. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Similar compounds include:
p18SMI-21: Another inhibitor of the p18 protein with distinct pharmacokinetic properties.
p18SMI-41: A compound with similar inhibitory effects on the p18 protein but different selectivity and potency.
This compound stands out due to its novel structure and potential for diverse applications, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
7403-44-3 |
---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.856 |
IUPAC Name |
2-(butylamino)-1-(4-methoxyphenyl)-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H |
InChI Key |
ADMJIDODCQLGIZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P18IN005; P18IN 005; P18IN-005 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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